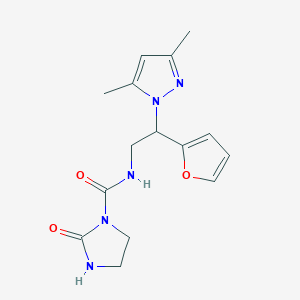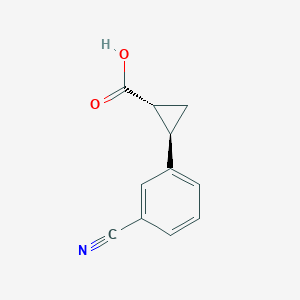![molecular formula C23H20N2O4 B2522634 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid CAS No. 2137550-39-9](/img/structure/B2522634.png)
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyridine carboxylic acid derivatives is well-documented. For instance, an efficient synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for related compounds, was developed from 2,6-dichloro-3-trifluoromethylpyridine with a focus on regioselectivity and conversion of functional groups . Another synthesis approach for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved multiple steps, including regioselective reactions, methoxylation, and bromination, achieving an overall yield of 67% . These methods highlight the importance of regioselectivity and functional group transformations in the synthesis of complex pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, and the determination of their structure is crucial for understanding their properties and reactivity. For example, the X-ray structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, was determined, providing detailed insights into its molecular geometry . Such structural analyses are essential for the rational design and synthesis of new compounds with desired properties.
Chemical Reactions Analysis
The chemical reactivity of pyridine carboxylic acid derivatives is influenced by the presence and position of substituents on the pyridine ring. For instance, the presence of a methoxy group at the 5-position of 6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives was tolerated in biochemical assays, suggesting that specific substituents can be accommodated without significantly affecting the compound's biochemical potency . This information is valuable when designing compounds for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, stability, and fluorescence, are critical for their practical applications. The novel fluorophore 6-methoxy-4-quinolone demonstrated strong fluorescence in a wide pH range and high stability against light and heat, making it suitable for biomedical analysis . Understanding these properties is essential for the development of new compounds for diagnostic or therapeutic purposes.
Scientific Research Applications
Formation and Transformation of Reactive Carbonyl Compounds
Research indicates that reactive carbonyl compounds (RCCs) like methylglyoxal are produced through lipid oxidation and sugar degradation. These compounds are involved in aroma formation through reactions with amino acids and can lead to the generation of toxins like advanced glycation end products (AGEs) and acrylamide in food processing. Understanding the formation and transformation of these compounds is crucial for mitigating their negative effects on food quality and health. Studies suggest that amino acids and phenolic compounds can effectively scavenge RCCs, forming various adducts due to their nucleophilic reactivity, which might offer strategies for controlling RCCs in foods (Zheng et al., 2020).
Antimetastatic and Anticancer Properties
Compounds with specific functional groups, such as fluoro, methoxy, methyl, amino, and hydroxy, have been identified for their antimigration and antiproliferation activities in cancer research. The structural positioning of these functional groups significantly influences the anticancer activities of these compounds, suggesting a pathway for designing improved anticancer drugs with enhanced efficacy (Liew et al., 2020).
Application in Peptide Studies
Compounds like 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) have been used in peptide studies to analyze backbone dynamics and secondary structure through techniques like EPR spectroscopy, X-ray crystallography, and NMR. These studies contribute to understanding peptide-protein interactions, offering insights into the structural basis of biological activity and the development of therapeutic peptides (Schreier et al., 2012).
Role in Biosynthesis and Metabolic Engineering
The study of ectoine biosynthesis in halotolerant methanotrophs reveals genetic and enzymatic aspects crucial for developing strategies to enhance the production of this compound. Ectoine has applications in cosmetics, medicine, and scientific research due to its stabilizing effects on biomolecules and cells. Understanding its biosynthetic mechanism can lead to targeted metabolic engineering for improved production (Reshetnikov et al., 2011).
Development of Novel Carboxylic Acid Bioisosteres
The carboxylic acid functional group is pivotal in many drugs, yet associated with several drawbacks. Research on novel carboxylic acid bioisosteres aims to overcome these limitations, enhancing drugs' metabolic stability and membrane permeability. This area of research is crucial for the development of new drugs with improved pharmacological profiles (Horgan & O’ Sullivan, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-16(22(26)27)11-10-15(25-14)12-24-23(28)29-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,21H,12-13H2,1H3,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJGPRHTBZIUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid | |
CAS RN |
2137550-39-9 |
Source


|
| Record name | 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2522556.png)

![N-cyclohexyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2522559.png)

![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)
![Ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2522563.png)
![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2522564.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2522565.png)
![9-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522566.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2522572.png)
